1H and 13C NMR spectrum analysis of 2-Hydroxy-4-(4-methylphenyl)pyridine
1H and 13C NMR spectrum analysis of 2-Hydroxy-4-(4-methylphenyl)pyridine
Comprehensive Technical Guide: 1 H and 13 C NMR Spectral Analysis of 2-Hydroxy-4-(4-methylphenyl)pyridine
Executive Summary
The structural elucidation of substituted pyridines is a cornerstone of pharmaceutical development, given the prevalence of this pharmacophore in bioactive molecules. 2-Hydroxy-4-(4-methylphenyl)pyridine (also known as 4-(p-tolyl)pyridin-2-ol) presents a unique analytical challenge due to its dynamic structural state. In solution, this molecule undergoes lactam-lactim tautomerism, predominantly existing as 4-(4-methylphenyl)pyridin-2(1H)-one [1].
This technical guide provides an in-depth framework for the acquisition, assignment, and mechanistic interpretation of the 1 H and 13 C NMR spectra of this compound. By moving beyond mere empirical assignments, we will explore the quantum-mechanical and electronic causalities—such as resonance shielding, magnetic anisotropy, and solvent-dependent tautomerism—that dictate the observed chemical shifts.
Structural Dynamics: The Causality of Tautomerism
Before analyzing the NMR spectra, one must establish the exact molecular species present in the NMR tube. 2-Hydroxypyridines are classic examples of molecules that exist in a tautomeric equilibrium with their 2-pyridone (lactam) counterparts [2].
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Lactim Form: 2-Hydroxy-4-(4-methylphenyl)pyridine (Aromatic, features an -OH group).
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Lactam Form: 4-(4-methylphenyl)pyridin-2(1H)-one (Cross-conjugated, features an -NH group and a C=O carbonyl).
The Causality of Solvent Selection: The energy difference between these two forms is minimal (~3-9 kJ/mol). However, in polar, hydrogen-bond-accepting solvents such as DMSO- d6 , the equilibrium is driven almost entirely (>95%) toward the 2-pyridone (lactam) tautomer [1]. This shift fundamentally alters the electron density of the pyridine ring. The nitrogen lone pair delocalizes into the ring, significantly shielding the C-3 and C-5 positions, while the C-2 carbon adopts a highly deshielded carbonyl character.
For the remainder of this guide, assignments are based on the predominant 2-pyridone tautomer in DMSO- d6 .
Self-Validating Experimental Protocol for NMR Acquisition
To ensure reproducibility and high-fidelity data, the following step-by-step protocol must be strictly adhered to. This workflow is designed as a self-validating system: each step contains internal checks to prevent artifact generation.
Step-by-Step Methodology:
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Sample Preparation:
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Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) to ensure a sufficient signal-to-noise (S/N) ratio for 13 C and 2D experiments.
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Validation: The solution must be completely clear. Particulates will distort magnetic field homogeneity (B 0 ). Filter through a glass wool plug if necessary.
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Instrument Tuning and Matching:
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Insert the sample into a 400 MHz or higher NMR spectrometer (e.g., equipped with a CryoProbe for enhanced sensitivity).
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Tune and match the probe for both 1 H and 13 C frequencies to maximize RF pulse efficiency and minimize reflected power.
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Locking and Shimming:
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Lock onto the deuterium signal of DMSO- d6 .
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Perform gradient shimming (e.g., TopShim) on the Z-axis. Validation: The residual DMSO- d6 quintet at 2.50 ppm must have a line width at half height (FWHM) of ≤ 0.8 Hz.
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1D 1 H Acquisition:
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Pulse sequence: Standard 30° pulse (zg30).
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Relaxation delay (D1): 2.0 seconds. (Ensure D1 > 3 × T 1 of the longest relaxing proton for quantitative integration).
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Scans: 16.
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1D 13 C{1H} Acquisition:
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Pulse sequence: Power-gated decoupling (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement.
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Relaxation delay (D1): 2.0 seconds.
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Scans: 512–1024 (depending on concentration).
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Data Processing:
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Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.
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Calibrate the chemical shift axis using the central peak of the DMSO- d6 solvent multiplet ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).
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1 H NMR Spectral Analysis & Mechanistic Causality
The 1 H NMR spectrum of the 2-pyridone tautomer is characterized by three distinct regions: the highly deshielded NH proton, the aromatic/olefinic ring protons, and the aliphatic methyl group.
Table 1: 1 H NMR Quantitative Data Summary (in DMSO- d6 )
| Assignment | Chem. Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Mechanistic Causality / Note |
| NH | ~11.50 | br s | 1H | - | Highly deshielded due to lactam formation and intermolecular H-bonding. |
| H-2', H-6' | ~7.60 | d | 2H | 8.0 | p-Tolyl protons ortho to the pyridone ring. Deshielded by the ring current of the adjacent heterocycle. |
| H-6 | ~7.40 | d | 1H | 7.0 | Pyridone proton adjacent to NH. Deshielded by the electronegative nitrogen. |
| H-3', H-5' | ~7.30 | d | 2H | 8.0 | p-Tolyl protons ortho to the electron-donating methyl group. Forms an AA'BB' spin system with H-2'/6'. |
| H-3 | ~6.65 | d | 1H | 2.0 | Pyridone proton. Strongly shielded by resonance electron donation from the amide nitrogen (ortho/para-like effect). |
| H-5 | ~6.55 | dd | 1H | 7.0, 2.0 | Pyridone proton. Shielded by resonance; couples with both H-6 (ortho) and H-3 (meta). |
| -CH 3 | ~2.35 | s | 3H | - | Typical chemical shift for an aryl methyl group. |
Field-Proven Insight: The diagnostic feature of the 2-pyridone core is the upfield shift of H-3 and H-5 (~6.5–6.7 ppm). In a standard pyridine ring, these protons would resonate >7.2 ppm. The electron-donating resonance from the lactam nitrogen pushes electron density onto C-3 and C-5, thereby shielding these protons and shifting them upfield.
13 C NMR Spectral Analysis
The 13 C NMR spectrum confirms the carbon skeleton. The lack of NOE enhancement and longer T 1 relaxation times for quaternary carbons usually result in lower intensity peaks, which is a useful diagnostic tool.
Table 2: 13 C NMR Quantitative Data Summary (in DMSO- d6 )
| Assignment | Chem. Shift ( δ , ppm) | Carbon Type | Mechanistic Causality / Note |
| C-2 | ~163.0 | Quaternary (C=O) | Carbonyl carbon of the lactam. Highly deshielded due to oxygen electronegativity. |
| C-4 | ~151.0 | Quaternary | Pyridone carbon attached to the p-tolyl group. |
| C-4' | ~139.5 | Quaternary | p-Tolyl carbon attached to the methyl group. |
| C-6 | ~136.0 | CH | Pyridone carbon adjacent to the nitrogen atom. |
| C-1' | ~134.0 | Quaternary | p-Tolyl carbon attached to the pyridone ring. |
| C-3', C-5' | ~129.5 | CH (x2) | p-Tolyl carbons ortho to the methyl group. |
| C-2', C-6' | ~126.5 | CH (x2) | p-Tolyl carbons ortho to the pyridone ring. |
| C-3 | ~115.0 | CH | Pyridone carbon. Shielded by resonance from the lactam nitrogen. |
| C-5 | ~106.0 | CH | Pyridone carbon. Most shielded aromatic carbon due to strong resonance effects. |
| -CH 3 | ~21.0 | CH 3 | Aliphatic methyl carbon. |
2D NMR Workflow & Logical Relationships
To unequivocally prove the connectivity—especially the linkage between the p-tolyl group and the pyridone core at C-4—a suite of 2D NMR experiments is required.
The following Graphviz diagram maps the logical flow of 2D NMR interpretation, demonstrating how orthogonal data sets combine to yield a self-validating structural assignment.
Caption: Logical workflow of 2D NMR experiments utilized to validate the connectivity of the 2-pyridone scaffold.
2D Execution Insights:
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COSY (Correlation Spectroscopy): Will show a strong cross-peak between H-5 ( δ 6.55) and H-6 ( δ 7.40), and a weaker meta-coupling cross-peak between H-5 and H-3 ( δ 6.65). The p-tolyl protons will show a distinct, isolated square cross-peak pattern typical of an AA'BB' system.
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HSQC (Heteronuclear Single Quantum Coherence): Will immediately separate the overlapping aromatic signals by spreading them across the 13 C dimension, confirming which carbons are protonated versus quaternary.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validating experiment . You will observe a 3-bond correlation ( 3JCH ) from the p-tolyl H-2'/6' protons ( δ 7.60) to the pyridone C-4 carbon ( δ 151.0). Simultaneously, the pyridone H-3 ( δ 6.65) and H-5 ( δ 6.55) will also show correlations to this exact same C-4 carbon, definitively proving the attachment point of the two rings [3].
References
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Tautomerism of 2-Pyridone in Solution and Solid State. ChemEurope Encyclopedia. Available at:[Link]
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2-Pyridone: Chemical Properties and Tautomerization Mechanisms. Wikipedia, The Free Encyclopedia. Available at:[Link]
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Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives. ACS Omega (2019). Available at:[Link]
